methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate
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Overview
Description
“Methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate” is a chemical compound with the CAS Number: 1217656-13-7 . It has a molecular weight of 316.36 and its IUPAC name is methyl 4-[(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)methyl]cyclohexanecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H20N2O4/c1-23-16(21)12-8-6-11(7-9-12)10-19-15(20)13-4-2-3-5-14(13)18-17(19)22/h2-5,11-12H,6-10H2,1H3,(H,18,22)/t11-,12- . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.Physical and Chemical Properties Analysis
This compound has a molecular weight of 316.36 .Scientific Research Applications
Anticonvulsant Activity
- A study by El Kayal et al. (2019) explored the anticonvulsant activity of derivatives of 2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl acetamide, including a compound similar to methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate. Their research highlighted a novel synthesis method and identified a lead compound with promising anticonvulsant effects in mice without impairing motor coordination. This compound could be a candidate for further anticonvulsant drug development (El Kayal et al., 2019).
Chemical Synthesis and Stereochemistry
- Armarego and Kobayashi (1971) conducted research on the stereospecific cis-addition of nitromethane across a tetrasubstituted ethylenic double bond in compounds related to this compound. Their work provided insights into the stereochemistry and mechanisms of reactions involving similar quinazoline derivatives (Armarego & Kobayashi, 1971).
Structural and Conformational Studies
- Kanizsai et al. (2007) explored the structure of various γ-oxocarboxylic acids, including compounds structurally related to this compound. Their research utilized NMR spectroscopy and X-ray crystallography, providing valuable data on the structural and conformational aspects of these compounds (Kanizsai et al., 2007).
Catalytic Activity in Organic Synthesis
- Zeng et al. (2009) discussed the use of derivatives of 2,4-dimethyl-3-cyclohexenecarboxaldehyde, closely related to the queried compound, as precursors in the synthesis of stable spirocyclic carbene. They demonstrated the catalytic activity of these compounds in gold(I) catalyzed hydroamination, expanding the scope of nitrogen-containing heterocycle synthesis (Zeng et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
methyl 4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-23-16(21)12-8-6-11(7-9-12)10-19-15(20)13-4-2-3-5-14(13)18-17(19)22/h2-5,11-12H,6-10H2,1H3,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOZSDQZKFERKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)CN2C(=O)C3=CC=CC=C3NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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